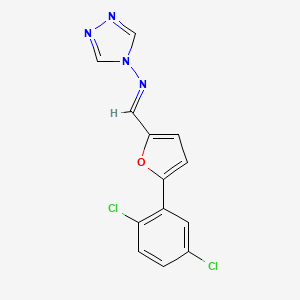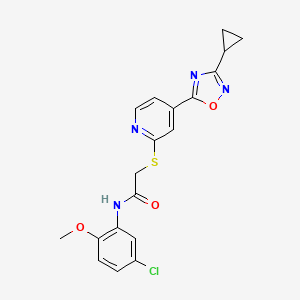![molecular formula C20H19NO5S B2986420 N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 863021-47-0](/img/structure/B2986420.png)
N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C20H19NO5S and its molecular weight is 385.43. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Virtual Screening in Drug Development
Research on similar compounds has involved virtual screening targeting specific receptors, such as the urokinase receptor (uPAR). This approach led to the discovery of compounds with potential applications in treating breast tumor metastasis. One study demonstrated that certain compounds blocked angiogenesis and induced apoptosis in cell growth, highlighting the promise of these compounds in cancer treatment and the importance of virtual screening in drug development (F. Wang et al., 2011).
Antibacterial and Antimicrobial Properties
Several studies have synthesized novel analogs of similar compounds, demonstrating promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These studies emphasize the potential of these compounds in the development of new antibacterial agents (M. Palkar et al., 2017). Another study focused on the synthesis and antimicrobial evaluation of related compounds, further underscoring their potential in combating microbial infections (Sailaja Rani Talupur et al., 2021).
Herbicidal Activity
Research has also explored the herbicidal activity of related compounds. For example, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a similar compound, has been found effective on annual and perennial grasses, suggesting potential agricultural utility (K. Viste et al., 1970).
Antioxidant Studies
Compounds structurally similar have been synthesized and evaluated for their antioxidant activities. Many of these compounds were found to possess moderate to significant radical scavenging activity, indicating their potential use in developing new biologically active compounds (Matloob Ahmad et al., 2012).
Antimicrobial and Antioxidant Activities
Another study synthesized N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide and found that these compounds exhibit promising antimicrobial and antioxidant activities. This highlights the potential of such compounds in developing new drugs with antimicrobial and antioxidant properties (M. A. Sindhe et al., 2016).
Photoreleasable Protecting Group for Carboxylic Acids
Research has been conducted on using similar compounds as photoreleasable protecting groups for carboxylic acids. This application is significant in the field of organic chemistry and drug development (Klan et al., 2000).
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S/c1-13-3-5-16(9-14(13)2)21(17-7-8-27(23,24)11-17)20(22)15-4-6-18-19(10-15)26-12-25-18/h3-10,17H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDDNJXRKRHNGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC4=C(C=C3)OCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

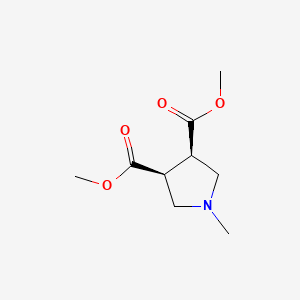
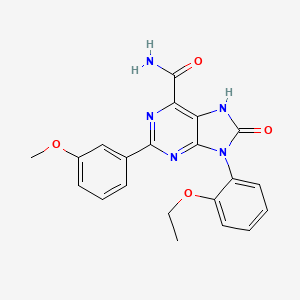
![3-Azabicyclo[3.2.0]heptane](/img/structure/B2986340.png)
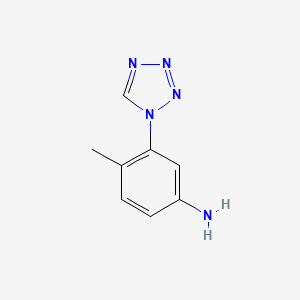
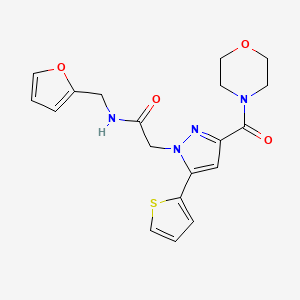
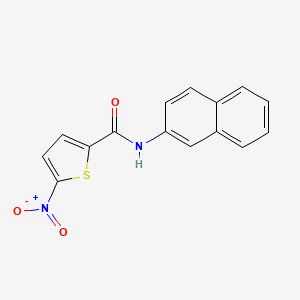
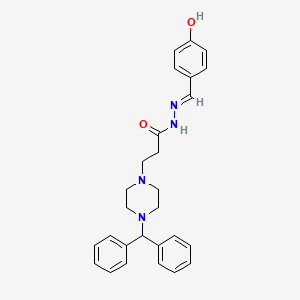
![2-(4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2986350.png)
![5-{3-[(3-Chloro-4-methylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2986352.png)
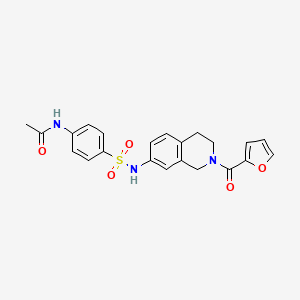
![2-Chloro-N-[(4-prop-2-ynoxyphenyl)methyl]acetamide](/img/structure/B2986355.png)
![2-[[5-[(5-chloroquinolin-8-yl)oxymethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B2986356.png)
